N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Overview
Description
N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a chemical compound with the molecular formula C9H18N2·2HCl. It is a derivative of octahydro-2H-3,6-methano-2,1-benzisothiazine, commonly known as quinuclidine. This compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of N-alkylated derivatives: Starting with N-alkylated derivatives of quinuclidine, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination of cyclic ketones: Another method involves the amination of cyclic ketones using reagents like ammonia or ammonium salts under specific reaction conditions.
Hydrochloride formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production facility.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and reaction conditions such as acidic or neutral pH.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and reaction conditions such as anhydrous ether or methanol.
Substitution: Alkyl halides, amines, and reaction conditions such as polar aprotic solvents (e.g., dimethylformamide, DMF).
Major Products Formed:
Oxidation: Oxidized derivatives of the compound, which may include various functional groups depending on the specific oxidizing agent used.
Reduction: Reduced derivatives of the compound, often resulting in the formation of amines or other reduced forms.
Substitution: Substituted derivatives of the compound, where the original functional groups are replaced by new substituents.
Scientific Research Applications
Chemistry: In chemistry, N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is used as a building block for the synthesis of various organic compounds. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound is utilized as a tool to study biological systems and processes. It can act as a ligand for receptors or enzymes, aiding in the understanding of molecular interactions and signaling pathways.
Medicine: The compound has potential applications in the development of therapeutic agents. It can be used as a scaffold for drug design, leading to the creation of new medications for various diseases and conditions.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the manufacturing of catalysts and other chemical intermediates.
Mechanism of Action
The mechanism by which N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets such as receptors, enzymes, or other biomolecules, leading to the modulation of biological processes. The exact pathways involved can vary, but they often include binding to specific sites on target molecules, altering their activity or function.
Comparison with Similar Compounds
Quinuclidine: The parent compound from which N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is derived.
N-Methylquinuclidine: A closely related compound with a similar structure but different substitution pattern.
N-Ethylquinuclidine: Another analog with an ethyl group instead of a methyl group.
Uniqueness: this compound is unique in its specific substitution pattern and its ability to undergo various chemical reactions. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(2)9-5-7-3-4-8(6-9)10-7;;/h7-10H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQIZKQJDQKHRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2CCC(C1)N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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